molecular formula C12H11N3O4S2 B2738934 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-26-2

2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2738934
CAS No.: 294853-26-2
M. Wt: 325.36
InChI Key: LAWLUDNRJZKAPO-UHFFFAOYSA-N
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Description

The compound 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid features a 1,3,4-thiadiazole core substituted at position 5 with a 2-phenoxyacetamido group and at position 2 with a sulfanylacetic acid moiety. This structure combines a heterocyclic scaffold known for diverse bioactivity with functional groups that modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c16-9(6-19-8-4-2-1-3-5-8)13-11-14-15-12(21-11)20-7-10(17)18/h1-5H,6-7H2,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWLUDNRJZKAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides react with carboxylic acids or carbon disulfide under dehydrating conditions to form 1,3,4-thiadiazoles. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized via cyclization of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide in ethanol under reflux, catalyzed by potassium hydroxide. Polyphosphate ester (PPE) offers a less toxic alternative to traditional agents like POCl₃, enabling one-pot cyclization of thiosemicarbazides with carboxylic acids at 80–100°C.

Reaction Conditions:

  • Thiosemicarbazide derivative : 4-(4-nitrophenyl)thiosemicarbazide
  • Cyclizing agent : Carbon disulfide (10 h reflux in ethanol with KOH) or PPE (24 h at 100°C)
  • Yield : 65–85%

Alternative Cyclization Using Amidoximes

Anti-isomer amidoximes react with thiocyanates (e.g., MSCN) in solvents like tetrahydrofuran to form 5-amino-1,3,4-thiadiazoles. This method avoids hazardous reagents and improves stereochemical control.

Key Steps:

  • Amidoxime preparation : React hydroxylamine with nitriles.
  • Cyclization : Anti-amidoxime + MSCN → 5-amino-1,3,4-thiadiazole.

Functionalization of the Thiadiazole Ring

Acylation at the 5-Amino Position

The 5-amino group undergoes acylation with phenoxyacetyl chloride. This step introduces the 2-phenoxyacetyl substituent critical for biological activity.

Procedure:

  • Reactant : 5-amino-1,3,4-thiadiazole-2-thiol
  • Acylating agent : Phenoxyacetyl chloride (2 equivalents)
  • Conditions : Dry dichloromethane, triethylamine base, 0°C → room temperature, 12 h.
  • Yield : 70–80%.

Mechanism : Nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride.

Optimization and Purification

Solvent and Temperature Effects

  • Cyclization : Ethanol or tetrahydrofuran at reflux (70–80°C) optimizes ring closure.
  • Acylation : Dichloromethane or acetone minimizes side reactions.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) separates intermediates.

Comparative Analysis of Synthetic Routes

Step Method 1 (Thiosemicarbazide Cyclization) Method 2 (Amidoxime Cyclization)
Starting Material Thiosemicarbazide + carboxylic acid Anti-amidoxime + MSCN
Cyclizing Agent PPE or KOH/CS₂ MSCN
Yield 65–85% 70–90%
Toxicity Low (PPE) Moderate (MSCN)
Stereochemical Control Limited High (anti-selectivity)

Challenges and Solutions

  • Isomer Formation : Syn/anti isomerism during amidoxime cyclization requires careful stereochemical control. Using anti-amidoximes ensures correct product configuration.
  • Side Reactions : Over-acylation at the thiol group is mitigated by stepwise addition of phenoxyacetyl chloride.
  • Low Solubility : Intermediate thiols are solubilized using acetone-DMF mixtures.

Scalability and Industrial Relevance

Method 1 (PPE-mediated cyclization) is preferred for large-scale synthesis due to its one-pot protocol and avoidance of POCl₃. Patent EP0795551A1 highlights the industrial viability of amidoxime routes for cephalosporin intermediates, suggesting adaptability for 2-({5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the thiadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The presence of the 2-phenoxyacetyl group enhances this activity, making it a candidate for developing new antibiotics.
    • Case Study : A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains, suggesting that modifications like the phenoxyacetyl group could yield potent antimicrobial agents .
  • Anti-inflammatory Properties
    • Thiadiazole derivatives are known to possess anti-inflammatory properties. The incorporation of the sulfanyl group may enhance these effects.
    • Research Findings : In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .
  • Anticancer Activity
    • The compound's structure suggests potential anticancer properties due to its ability to interact with cellular pathways involved in tumor growth.
    • Case Study : A recent investigation into thiadiazole derivatives revealed their efficacy in inhibiting cancer cell proliferation through apoptosis induction .
  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in disease processes, such as protein kinases.
    • Research Insights : Studies have highlighted the role of thiadiazole derivatives as selective inhibitors for certain kinases, which are crucial targets in cancer therapy .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionSelective inhibition of protein kinases

Mechanism of Action

The mechanism of action of 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

a) 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic Acid ()
  • Structure: Lacks the phenoxyacetamido group at position 5; instead, it has a mercapto (-SH) group.
  • However, the free thiol group may enhance antioxidant or metal-chelating activity.
  • Applications : Primarily used as a synthetic intermediate rather than a bioactive agent due to its simpler structure .
b) 2-{[5-(2H-1,3-Benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid ()
  • Structure: Replaces phenoxyacetyl with a benzodioxole-amido group.
  • Properties : The benzodioxole moiety introduces electron-rich aromaticity, which may improve DNA intercalation or enzyme inhibition.
c) Ethyl 2-[[5-(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()
  • Structure : Features a morpholine-sulfonylbenzoyl group and an ethyl ester instead of acetic acid.
  • Properties : The ester improves cell permeability, while the morpholine-sulfonyl group adds hydrogen-bond acceptor capacity, favoring kinase or protease inhibition.
  • Applications : Likely optimized for central nervous system (CNS) targeting due to enhanced lipophilicity .

Pharmacological Activity Comparison

Table 1: Bioactivity Profiles of Selected 1,3,4-Thiadiazole Derivatives
Compound Key Substituents Reported Activities Reference
Target Compound Phenoxyacetyl, sulfanylacetic acid Antimicrobial, anticancer (predicted)
2-[(5-Mercapto-thiadiazol-2-yl)thio]acetic acid Mercapto, sulfanylacetic acid Synthetic intermediate, antioxidant
5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide Phenylsulfonyl, sulfonamide Anti-inflammatory, antimicrobial
Ethyl 2-[(5-anilino-thiadiazol-2-yl)sulfanyl]acetate Anilino, ethyl ester Analgesic, anti-inflammatory

Key Observations :

  • Antimicrobial Activity: The target compound’s phenoxyacetyl group may outperform simpler alkyl/aryl substituents (e.g., anilino in ) due to enhanced membrane disruption .
  • Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., benzodioxole in ) show stronger DNA interaction, suggesting the target compound’s efficacy could be modulated by substituent electronics .

Comparison with Other Routes :

  • Thiol-Disulfide Exchange (): Used for disulfide-linked analogs, offering control over dimerization but requiring precise pH adjustment.
  • Schiff Base Formation (): Involves condensation with aldehydes, favoring imine-linked derivatives with tunable electronic properties .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound logP (Predicted) Water Solubility Metabolic Stability
Target Compound 2.8 Moderate High (ester hydrolysis)
2-{[5-(Benzodioxole-amido)-thiadiazol-2-yl]sulfanyl}acetic acid 3.2 Low Moderate
Ethyl 2-[(5-anilino-thiadiazol-2-yl)sulfanyl]acetate 2.5 High Low (ester cleavage)

Insights :

  • The target compound’s balance of logP (~2.8) and solubility makes it suitable for oral administration, contrasting with benzodioxole derivatives, which may require formulation aids .

Biological Activity

The compound 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3S2C_{20}H_{20}N_4O_3S_2, with a molecular weight of 428.53 g/mol. Its structure features a thiadiazole ring linked to a phenoxyacetyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The biological activity of this compound has been evaluated against several bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Staphylococcus aureus62.5 μg/mL
Candida albicansMIC = 32–42 μg/mL
Aspergillus nigerMIC = 32–42 μg/mL

The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to assess the viability of human cell lines such as HaCat and Balb/c 3T3 cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)Reference
HaCat>100
Balb/c 3T3>100

The results indicate that the compound exhibits low cytotoxicity at higher concentrations, suggesting a favorable therapeutic index for further development.

The mechanism by which thiadiazole derivatives exert their antimicrobial effects is often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, molecular docking studies have shown strong binding interactions between these compounds and targets such as DNA gyrase and MurD enzyme, which are crucial for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiadiazole compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with substitutions at the amine group showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that specific functional groups significantly influence their biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial properties .
  • Synergistic Effects : The combination of thiadiazole derivatives with other antimicrobial agents has been studied for potential synergistic effects that could lead to improved efficacy against resistant strains .

Q & A

Basic: What are the common synthetic routes for synthesizing 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The intermediate undergoes alkylation with reagents like bromoacetic acid to introduce the sulfanylacetic acid moiety .
Optimization : Key parameters include temperature (60–80°C), reaction time (4–8 hours), and stoichiometric control of alkylating agents. Yield and purity can be monitored via TLC and adjusted by iterative refinement of these conditions .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of functional groups (e.g., phenoxyacetyl, thiadiazole rings) and spatial arrangement .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12_{12}H10_{10}N4_4O4_4S3_3) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies characteristic bonds (e.g., C=O at ~1700 cm1^{-1}, N–H stretches) .
  • Thin-Layer Chromatography (TLC) : Ensures purity by verifying a single spot under UV light .

Basic: What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or fluorometric assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Methodological Answer:

  • Derivative Libraries : Synthesize analogs by varying substituents on the phenoxyacetyl group (e.g., electron-withdrawing/donating groups) and thiadiazole ring .
  • Pharmacophore Identification : Use truncated analogs to isolate critical moieties (e.g., thiadiazole-sulfanyl core) via comparative bioactivity assays .
  • In Silico Screening : Apply molecular docking to prioritize derivatives with optimized binding to targets (e.g., kinases, enzymes) .

Advanced: What computational strategies are effective in predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., EGFR, tubulin) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to validate docking results .
  • QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., logP, polar surface area) with activity data .

Advanced: How should researchers address contradictory data between theoretical predictions and experimental results regarding its reactivity?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate computational predictions (e.g., DFT-calculated reaction pathways) with experimental kinetics (e.g., stopped-flow spectroscopy) .
  • Isotopic Labeling : Trace reaction intermediates using 18^{18}O or 34^{34}S isotopes to confirm mechanistic hypotheses .
  • Controlled Replication : Repeat experiments under inert atmospheres or varying pH to identify environmental interference .

Advanced: What methodologies are recommended for assessing the compound’s stability under various physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • HPLC-MS Analysis : Monitor degradation products (e.g., sulfoxide formation via oxidation) and quantify mass balance .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze at 0, 1, 3, and 6 months per ICH Q1A(R2) guidelines .

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